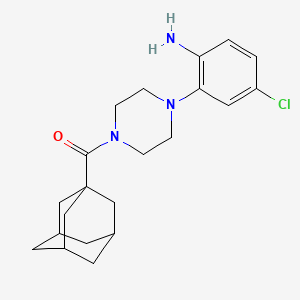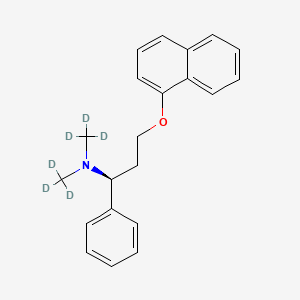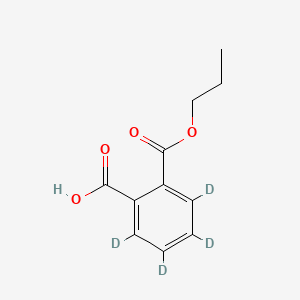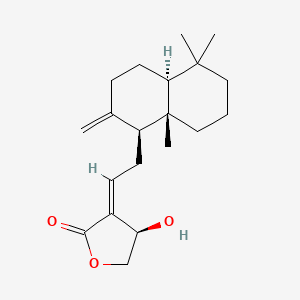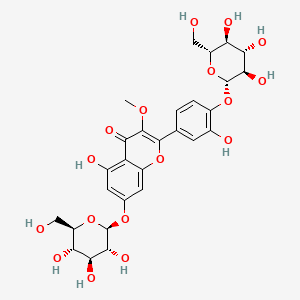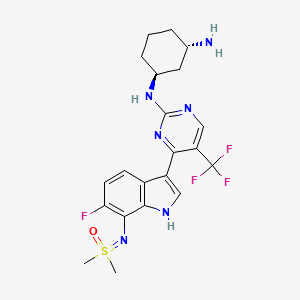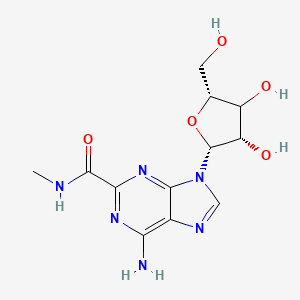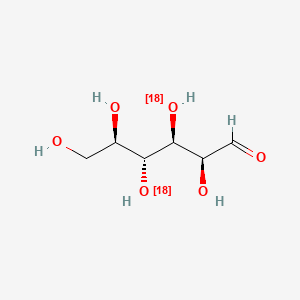![molecular formula C19H20N4O2 B12398577 [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate: is a complex organic compound that features a triazole ring, a phenyl group, and an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a substitution reaction, where a suitable leaving group on the triazole ring is replaced by the 4-methylphenyl group.
Esterification of the Amino Acid: The amino acid (2S)-2-amino-3-phenylpropanoic acid is esterified using an alcohol and an acid catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl groups.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include triazole N-oxides and phenolic derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Protein Binding: Its structure allows for interactions with proteins, which can be studied for therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-fluorophenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
- [1-(4-chlorophenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
- [1-(4-bromophenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
Uniqueness
The presence of the 4-methylphenyl group in [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C19H20N4O2/c1-14-7-9-17(10-8-14)23-12-16(21-22-23)13-25-19(24)18(20)11-15-5-3-2-4-6-15/h2-10,12,18H,11,13,20H2,1H3/t18-/m0/s1 |
InChI Key |
TZQPUBNRMQNCDV-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)COC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


